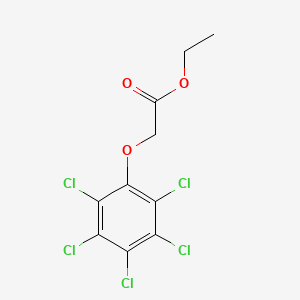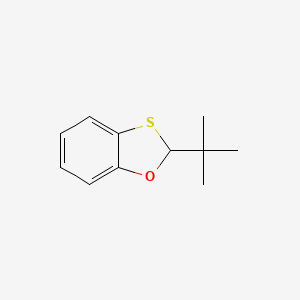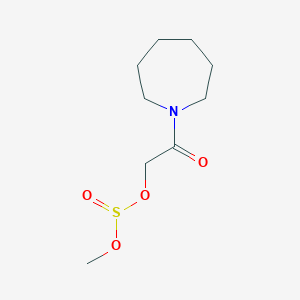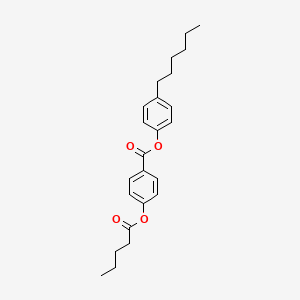
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C27H50IN. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a long hydrophobic octadecyl chain and a hydrophilic quaternary ammonium head, making it effective in reducing surface tension and acting as a phase transfer catalyst.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N,N-dimethyloctadecylamine with benzyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
N,N-dimethyloctadecylamine+benzyl iodide→N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Phase Transfer Catalysis: It acts as a catalyst in phase transfer reactions, facilitating the transfer of reactants between immiscible phases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. Reactions are typically carried out in aqueous or mixed solvent systems.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Phase Transfer Catalysis: The products depend on the specific reactants involved in the phase transfer reaction.
Applications De Recherche Scientifique
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is primarily based on its ability to reduce surface tension and facilitate the transfer of reactants between different phases. The quaternary ammonium head interacts with polar molecules, while the long hydrophobic tail interacts with non-polar molecules, allowing for effective catalysis and stabilization of emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N,N-dimethyloctadecan-1-aminium chloride
- N-Benzyl-N,N-dimethyloctadecan-1-aminium bromide
- N,N-Dimethyloctadecylamine
Uniqueness
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is unique due to its specific iodide counterion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The iodide ion is a better leaving group in nucleophilic substitution reactions, making the compound more reactive in certain applications.
Propriétés
Numéro CAS |
54575-57-4 |
|---|---|
Formule moléculaire |
C27H50IN |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
benzyl-dimethyl-octadecylazanium;iodide |
InChI |
InChI=1S/C27H50N.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AWEPEDSCQSZNCM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)

![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)



germane](/img/structure/B14645752.png)


![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
